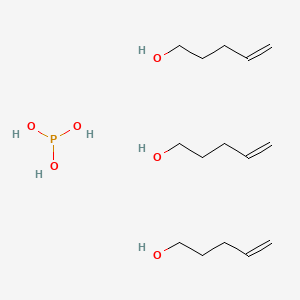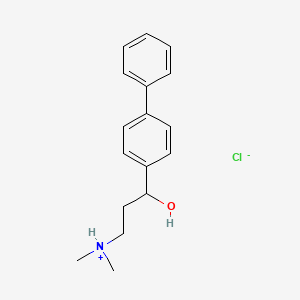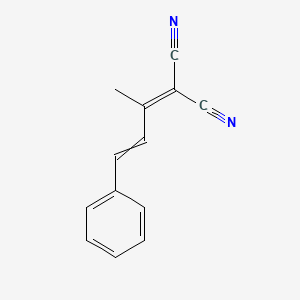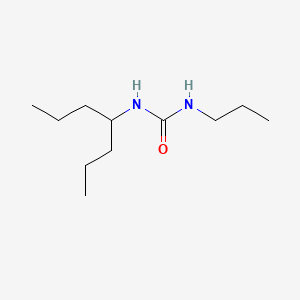
Urea, 1-(4-heptyl)-3-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(4-heptyl)-3-propyl- is an organic compound belonging to the urea family It is characterized by the presence of a heptyl group attached to the nitrogen atom at the 1-position and a propyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(4-heptyl)-3-propyl- typically involves the reaction of heptylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Heptylamine} + \text{Propyl isocyanate} \rightarrow \text{Urea, 1-(4-heptyl)-3-propyl-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-(4-heptyl)-3-propyl- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Urea, 1-(4-heptyl)-3-propyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Urea, 1-(4-heptyl)-3-propyl- involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Urea, 1-(4-heptyl)-3-phenyl-
- Urea, 1-(4-heptyl)-3-butyl-
Comparison: Compared to similar compounds, Urea, 1-(4-heptyl)-3-propyl- is unique due to its specific alkyl chain length and positioning
Propiedades
Número CAS |
40755-05-3 |
|---|---|
Fórmula molecular |
C11H24N2O |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
1-heptan-4-yl-3-propylurea |
InChI |
InChI=1S/C11H24N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h10H,4-9H2,1-3H3,(H2,12,13,14) |
Clave InChI |
XJZUGONYGQDTEK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)NC(=O)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


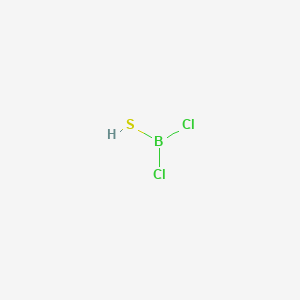

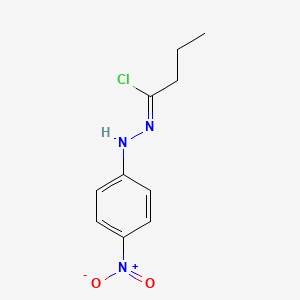
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
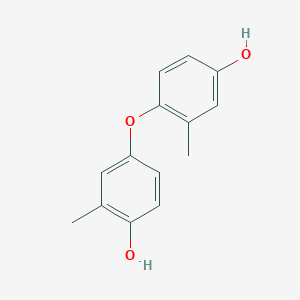

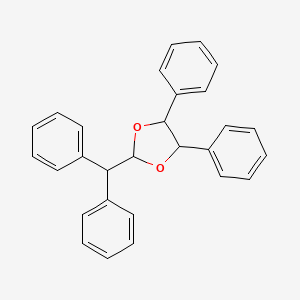
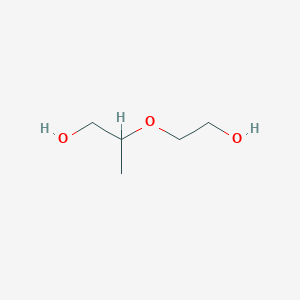
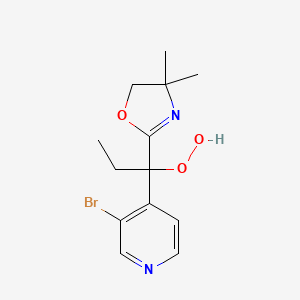
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
